4-Acetyl-4-methylheptanedioic acid
Description
Structural Foundation and Nomenclature of 4-Acetyl-4-methylheptanedioic Acid
The defining characteristic of this compound is its molecular structure. The compound is built upon a seven-carbon chain, classifying it as a derivative of heptanedioic acid (commonly known as pimelic acid). At the fourth carbon position, the chain is substituted with both a methyl group (-CH₃) and an acetyl group (-C(O)CH₃). This quaternary carbon center is a key feature of its architecture. The two ends of the seven-carbon chain terminate in carboxylic acid functional groups (-COOH). evitachem.com
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . It is also referred to by synonyms such as 4-acetyl-4-methylpimelic acid and 3-acetyl-3-methylpentane-1,5-dicarboxylic acid. echemi.com The presence of two carboxylic acid groups and a ketone (in the acetyl group) makes it a trifunctional molecule, offering multiple sites for chemical reactions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆O₅ uni.luchemicalbook.com |
| Molecular Weight | 216.23 g/mol echemi.comchemicalbook.com |
| CAS Number | 19830-09-2 chemicalbook.comguidechem.com |
| Melting Point | 124-125 °C guidechem.com |
| Boiling Point | 439.6 °C at 760 mmHg guidechem.com |
| Density | 1.201 g/cm³ guidechem.com |
| Topological Polar Surface Area | 91.7 Ų echemi.com |
| Hydrogen Bond Donor Count | 2 echemi.com |
| Hydrogen Bond Acceptor Count | 5 echemi.com |
| Rotatable Bond Count | 7 echemi.com |
This is an interactive data table. You can sort and filter the data as needed.
Historical Context and Initial Research Trajectories of Branched Dicarboxylic Acids
Research into dicarboxylic acids has a long history, driven by their utility in polymer synthesis and as intermediates in the production of fragrances, and lubricants. Initially, research focused on linear dicarboxylic acids. However, to modify the physical properties of resulting materials—such as solubility, melting point, and flexibility—scientists began to investigate branched and substituted dicarboxylic acids.
The study of substituted pimelic acids, such as 4-methylheptanedioic acid, was a natural progression. echemi.com Introducing alkyl groups along the carbon backbone disrupts the crystalline packing of polymers, leading to materials with different mechanical and thermal properties. The initial research trajectories for compounds like this compound stem from this broader effort to create novel monomers and chemical synthons. The incorporation of an additional reactive site, the acetyl group, further expanded the potential applications beyond simple polymerization, opening avenues for subsequent chemical modifications and the synthesis of more complex, functionalized molecules. evitachem.com
Contemporary Significance of this compound in Chemical Sciences
In modern chemical science, this compound is significant primarily as a multifunctional building block in organic synthesis. Its two carboxylic acid groups can undergo esterification to produce polyesters or be reduced to form diols. evitachem.com The acetyl group's carbonyl function provides another reactive handle, allowing for reactions such as aldol (B89426) condensations, reductive aminations, or conversions to other functional groups.
This trifunctionality makes it a candidate for creating cross-linked polymers or dendrimers, where its central quaternary carbon can serve as a branch point. While large-scale industrial applications are not widely documented, its availability from chemical suppliers indicates its use in laboratory-scale synthesis for developing new materials, pharmaceuticals, or specialty chemicals. chemicalbook.comalfa-chemistry.com The compound's structure is of academic interest for studying the influence of multiple functional groups on molecular conformation and reactivity.
Table 2: Predicted Physicochemical Data for this compound
| Predicted Property | Value |
|---|---|
| Monoisotopic Mass | 216.09978 Da uni.lu |
| Complexity (Canonical SMILES) | 251 echemi.com |
| InChIKey | LYBQMKJABQTTFJ-UHFFFAOYSA-N uni.lu |
| Canonical SMILES | CC(=O)C(C)(CCC(=O)O)CCC(=O)O uni.lu |
This is an interactive data table. You can sort and filter the data as needed.
Scope and Scholarly Objectives of the Research Compendium
The objective of this compendium is to present a focused and factual account of this compound. The scope is strictly limited to its chemical identity, structural features, the scientific context from which it emerged, and its role in contemporary chemical research. This article aims to provide a foundational understanding for students and researchers by detailing its established properties and potential as a synthetic intermediate based on the principles of organic chemistry. The information is presented to be an authoritative summary, avoiding speculation on undocumented applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-acetyl-4-methylheptanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-7(11)10(2,5-3-8(12)13)6-4-9(14)15/h3-6H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBQMKJABQTTFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203031 | |
| Record name | 4-Acetyl-4-methylheptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5460-06-0 | |
| Record name | 4-Acetyl-4-methylheptanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetyl-4-methylheptanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ACETYL-4-METHYLHEPTANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAV2YTM2MI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for 4 Acetyl 4 Methylheptanedioic Acid
Classical Organic Synthesis Routes
Synthesis via Condensation of Pimelic Acid and Ethyl Chloroacetoacetate
The classical synthesis of 4-acetyl-4-methylheptanedioic acid can be achieved through a multi-step process involving the condensation of pimelic acid and ethyl chloroacetoacetate. Pimelic acid serves as a key precursor in the biotin (B1667282) synthesis pathway in some bacteria, where it exists as a free acid. nih.gov
The synthesis commences with the esterification of pimelic acid to yield diethyl pimelate (B1236862). This is followed by a condensation reaction between diethyl pimelate and ethyl chloroacetoacetate. The industrial production of ethyl chloroacetoacetate often involves the chlorination of diketene, followed by a reaction of the resulting acid chloride with ethanol (B145695). chemicalbook.comgoogle.comgoogle.com The condensation product then undergoes hydrolysis and decarboxylation to yield the target molecule, this compound.
Optimization of Reaction Conditions and Catalyst Systems
The efficiency of organic syntheses can be significantly enhanced by optimizing reaction conditions and catalyst systems. researchgate.netsemanticscholar.orgmdpi.com For the synthesis of this compound, this involves a careful selection of solvents, temperature, and catalysts to maximize yield and minimize reaction times. For instance, in related acylation and esterification reactions, solvents like ethanol and dichloromethane (B109758) are often employed. researchgate.netnih.govgoogle.com
The choice of catalyst is critical. Acid catalysts such as sulfuric acid are commonly used in esterification steps. google.com The optimization process may involve screening various catalysts and adjusting their concentrations. Temperature is another crucial parameter; for example, esterification reactions are often carried out at elevated temperatures to improve the reaction rate. researchgate.net Automated reactor platforms can facilitate the rapid screening of a wide range of reaction parameters to identify the optimal conditions for each step of the synthesis. semanticscholar.orgnih.gov
Table 1: Parameters for Optimization in Classical Synthesis
| Parameter | Description | Potential Impact |
| Solvent | The medium in which the reaction takes place. | Can affect reactant solubility, reaction rate, and product yield. |
| Temperature | The thermal energy supplied to the reaction. | Influences reaction kinetics; higher temperatures generally increase reaction rates. |
| Catalyst | A substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. | Can significantly improve reaction efficiency and selectivity. |
| Reactant Concentration | The amount of reactants per unit volume. | Can influence the reaction rate and equilibrium position. |
| Reaction Time | The duration of the reaction. | Needs to be sufficient for reaction completion but can be minimized to improve process efficiency. |
Biomass-Derived Synthesis and Valorization Approaches
This compound as a Product of Levulinic Acid Dimerization
A more sustainable approach to synthesizing this compound involves the dimerization of levulinic acid, a versatile platform chemical derived from the acid-catalyzed hydrolysis of lignocellulosic biomass. nih.govrsc.orgmdpi.comrsc.org This process represents a key strategy in the valorization of biomass into value-added chemicals.
The dimerization of levulinic acid can lead to the formation of several C10 dimer products, including this compound. mdpi.comgoogle.com This reaction is typically achieved under mild thermal conditions using various catalysts. researchgate.net The resulting dimers are considered valuable precursors for bio-jet fuels and other functional chemicals. mdpi.comresearchgate.net
Catalytic Pathways and Mechanistic Insights in Aldol (B89426) Condensation
The formation of this compound from levulinic acid proceeds through an aldol condensation mechanism. google.com Levulinic acid possesses protons on both carbon atoms adjacent to the carbonyl group, allowing for aldol condensation to occur at two different positions. google.com
The reaction can be catalyzed by both homogeneous and heterogeneous acid catalysts. researchgate.netresearchgate.net The mechanism involves the enol form of levulinic acid. The formation of the major and minor dimerization products can be explained by the aldol condensation of different enol forms of levulinic acid. researchgate.net While one enol form leads to the major product, other enol forms give rise to minor products, including this compound. researchgate.net
Influence of Reaction Parameters on Product Selectivity in Bio-based Synthesis
The selectivity towards this compound in the dimerization of levulinic acid is highly dependent on the reaction parameters. researchgate.netresearchgate.net Key parameters that can be controlled to influence the product distribution include the choice of catalyst, reaction temperature, and the use of co-solvents.
Solid acid catalysts, such as zeolites and sulfated metal oxides, have been investigated for this transformation. researchgate.netresearchgate.net The acidic properties of the catalyst, including the type and strength of acid sites, play a crucial role in determining the reaction pathway and product selectivity. researchgate.net Temperature also has a significant effect, with higher temperatures generally favoring higher conversion but potentially leading to the formation of undesired byproducts. researchgate.net The use of specific solvent systems can also influence the reaction by, for example, inhibiting side reactions. researchgate.net
Table 2: Influence of Reaction Parameters on Levulinic Acid Dimerization
| Parameter | Effect on Selectivity |
| Catalyst Type | The nature of the catalyst (e.g., solid acid, enzyme) and its properties (e.g., acidity, porosity) can favor the formation of specific dimers. |
| Reaction Temperature | Can influence the rate of competing reaction pathways, thereby affecting the product distribution. |
| Solvent System | Can affect the solubility of reactants and intermediates, and in some cases, participate in the reaction mechanism, influencing selectivity. |
| Pressure | In reactions involving gaseous reactants like hydrogen, pressure can be a critical parameter for controlling the reaction. google.com |
| Reaction Time | Can impact the extent of side reactions and the isomerization of products. |
Derivatization from Heptanedioic Acid Analogues
The construction of this compound from heptanedioic acid (pimelic acid) analogues is a multi-step process that leverages classic organic reactions, most notably the Michael addition. This synthetic route typically begins not with pimelic acid itself, but with its diester derivatives, which offer enhanced reactivity and solubility in organic solvents. The core strategy involves the formation of a γ-keto ester intermediate, which is then further alkylated and finally hydrolyzed to yield the target dicarboxylic acid.
The key transformation is the conjugate addition of an enolate to an α,β-unsaturated carbonyl compound. In this context, a suitable derivative of a β-keto acid acts as the Michael donor, and an acrylate (B77674) ester serves as the Michael acceptor.
Reaction Pathway:
Formation of the Michael Adduct: The synthesis initiates with the base-catalyzed Michael addition of an α-substituted β-keto ester, such as ethyl 2-methylacetoacetate, to an acrylic acid ester, like ethyl acrylate. The base, commonly a strong alkoxide like sodium ethoxide (NaOEt) or a non-nucleophilic organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), deprotonates the α-carbon of the ethyl 2-methylacetoacetate, forming a resonance-stabilized enolate. researchgate.net This enolate then attacks the β-carbon of ethyl acrylate in a conjugate addition fashion. chegg.com
Second Alkylation: The resulting intermediate from the Michael addition still possesses an acidic proton at the α-position of the β-keto ester moiety. This allows for a second alkylation step. However, for the synthesis of this compound, the methyl group is already incorporated in the starting Michael donor (ethyl 2-methylacetoacetate). The reaction with ethyl acrylate directly leads to a diester of a this compound precursor.
Hydrolysis: The final step is the saponification of the diester intermediate, typically using a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. This hydrolysis cleaves both ester linkages, yielding the free dicarboxylic acid, this compound. nih.gov It is crucial to control the hydrolysis conditions to avoid potential side reactions like decarboxylation, which can occur under harsh acidic or basic conditions at elevated temperatures. masterorganicchemistry.com
The following table outlines the key steps and intermediates in the derivatization of a heptanedioic acid analogue to form this compound.
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Intermediate Product | Reaction Type |
| 1 | Ethyl 2-methylacetoacetate | Ethyl acrylate | Sodium Ethoxide (NaOEt) | Diethyl 4-acetyl-4-methylheptanedioate | Michael Addition |
| 2 | Diethyl 4-acetyl-4-methylheptanedioate | Sodium Hydroxide (NaOH), then Hydrochloric Acid (HCl) | - | This compound | Saponification/Hydrolysis |
Detailed Research Findings:
The Michael addition of acetoacetate (B1235776) derivatives to acrylates is a well-documented and efficient method for carbon-carbon bond formation. researchgate.net Research into these reactions has shown that the choice of base and solvent can significantly influence the reaction rate and yield. While traditional methods often employ sodium ethoxide in ethanol, modern approaches may utilize organic bases like DBU in various solvents to achieve milder reaction conditions. researchgate.net
The kinetics of the Michael addition between ethyl acetoacetate and acrylates have been studied, revealing that the reaction is typically first-order with respect to the acrylate concentration. researchgate.net The initial deprotonation of the acetoacetate is a rapid equilibrium, and the subsequent nucleophilic attack of the enolate on the acrylate is the rate-determining step.
Following the formation of the diester, the hydrolysis step is critical for obtaining the final product. The use of aqueous sodium hydroxide followed by careful acidification is a standard procedure. The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete conversion of the diester to the dicarboxylic acid. The final product, this compound, can then be purified by recrystallization.
Chemical Transformations and Reactivity Studies of 4 Acetyl 4 Methylheptanedioic Acid
Oxidative Modifications and Resulting Products
Oxidative cleavage of the C-C bond between the carbonyl carbon and the quaternary carbon can be achieved using strong oxidizing agents. masterorganicchemistry.com Ozonolysis, a powerful method for cleaving carbon-carbon double and triple bonds, can also cleave certain single bonds under vigorous conditions, particularly in the presence of functionalities that activate the bond. researchgate.netmdpi.com For β-keto compounds, reagents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup can lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group. masterorganicchemistry.com In the case of 4-acetyl-4-methylheptanedioic acid, this would likely result in the formation of 2-methyl-2-carboxypentanedioic acid and acetic acid.
Another relevant reaction is the haloform reaction, which is a specific oxidative cleavage of methyl ketones. wikipedia.orgnumberanalytics.commasterorganicchemistry.comyoutube.com Treatment of a methyl ketone with a halogen (Cl₂, Br₂, or I₂) in the presence of a strong base (like NaOH) leads to the formation of a carboxylate and a haloform (CHX₃). wikipedia.orgmasterorganicchemistry.com For this compound, this reaction would convert the acetyl group into a carboxylate, yielding 2-methyl-2,4-dicarboxypentanedioic acid (a tricarboxylic acid) and a haloform. The iodoform (B1672029) test, using iodine and sodium hydroxide (B78521), results in the formation of iodoform, a yellow precipitate, and is a classic qualitative test for methyl ketones. wikipedia.org
Table 1: Potential Oxidative Cleavage Products of this compound
| Oxidizing Agent/Reaction | Likely Major Organic Products |
| Strong Oxidant (e.g., KMnO₄, O₃) | 2-Methyl-2-carboxypentanedioic acid, Acetic acid |
| Haloform Reaction (e.g., Br₂/NaOH) | 2-Methyl-2,4-dicarboxypentanedioic acid, Bromoform |
Reductive Conversions of Functional Groups
The carbonyl group of the acetyl moiety in this compound can be selectively reduced to a secondary alcohol. The choice of reducing agent is crucial to avoid the reduction of the carboxylic acid groups.
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com It typically does not reduce less reactive carbonyl groups such as those in carboxylic acids and esters under standard conditions. masterorganicchemistry.comquora.com Therefore, treatment of this compound with NaBH₄ in a suitable protic solvent like methanol (B129727) or ethanol (B145695) would yield 4-(1-hydroxyethyl)-4-methylheptanedioic acid. masterorganicchemistry.comyoutube.com
In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger and less selective reducing agent. quora.commasterorganicchemistry.com It will readily reduce not only the ketone but also both carboxylic acid groups to primary alcohols. masterorganicchemistry.com Thus, the reaction of this compound with LiAlH₄ would result in the formation of 4-(1-hydroxyethyl)-4-methylheptane-1,7-diol.
Table 2: Reduction Products of this compound
| Reducing Agent | Functional Group(s) Reduced | Major Product |
| Sodium Borohydride (NaBH₄) | Ketone | 4-(1-Hydroxyethyl)-4-methylheptanedioic acid |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Carboxylic Acids | 4-(1-Hydroxyethyl)-4-methylheptane-1,7-diol |
Nucleophilic Substitution Reactions Involving the Acetyl Moiety
The acetyl group of this compound is a methyl ketone, and as such, it can undergo nucleophilic substitution reactions, most notably the haloform reaction as discussed in the oxidative modifications section. This reaction proceeds via the formation of a trihalomethyl ketone intermediate which is then cleaved by a nucleophile (hydroxide). masterorganicchemistry.comnih.gov
The carbonyl carbon of the acetyl group is electrophilic and can be attacked by various nucleophiles. However, simple nucleophilic addition without subsequent elimination is less common for ketones compared to aldehydes. Reactions with strong nucleophiles like Grignard reagents or organolithium compounds would lead to the formation of a tertiary alcohol after an aqueous workup. For example, reaction with methylmagnesium bromide would yield 4-(1-hydroxy-1-methylethyl)-4-methylheptanedioic acid.
It is important to note that the acidic protons of the carboxylic acid groups would react with organometallic reagents first, requiring the use of excess reagent to achieve addition to the ketone. Alternatively, the carboxylic acids could be protected as esters prior to the reaction with the organometallic reagent.
Esterification and Hydrolytic Pathways of Carboxylic Acid Groups
The two carboxylic acid groups of this compound can be converted to esters through various esterification methods. The Fischer esterification is a common acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.comvaia.comathabascau.ca Treating this compound with an excess of an alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), will produce the corresponding diester, for instance, dimethyl 4-acetyl-4-methylheptanedioate. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the product side, the water formed during the reaction is typically removed, or a large excess of the alcohol is used. athabascau.ca
The reverse reaction, the hydrolysis of the diester back to the dicarboxylic acid, can be achieved by heating the ester in the presence of water and an acid or a base catalyst. Acid-catalyzed hydrolysis is the exact reverse of the Fischer esterification and is an equilibrium process. masterorganicchemistry.com Base-promoted hydrolysis (saponification) is an irreversible process that initially yields the dicarboxylate salt, which upon acidification gives the dicarboxylic acid.
Table 3: Representative Esterification and Hydrolysis Reactions
| Reaction | Reactants | Catalyst | Product |
| Fischer Esterification | This compound, Methanol (excess) | H₂SO₄ | Dimethyl 4-acetyl-4-methylheptanedioate |
| Acid-Catalyzed Hydrolysis | Dimethyl 4-acetyl-4-methylheptanedioate, Water (excess) | H₂SO₄ | This compound, Methanol |
| Saponification | Dimethyl 4-acetyl-4-methylheptanedioate, Sodium Hydroxide | - | Disodium 4-acetyl-4-methylheptanedioate |
Chelation Behavior and Ligand Formation Properties
Dicarboxylic acids and compounds containing β-dicarbonyl functionalities are known to act as chelating agents, forming stable complexes with various metal ions. mdpi.com this compound possesses both of these features. The two carboxylate groups can coordinate to a metal center, forming a cyclic structure. The size of the resulting chelate ring will depend on the conformation of the molecule.
Furthermore, the β-keto acid moiety can exist in equilibrium with its enol tautomer. The enolate form is a potent bidentate ligand, capable of coordinating to a metal ion through both oxygen atoms of the ketone and the carboxylate group. This would form a stable six-membered chelate ring. The presence of two carboxylic acid groups offers the potential for this molecule to act as a bridging ligand between multiple metal centers, leading to the formation of coordination polymers. The actual coordination mode would depend on the metal ion, the pH of the solution, and the reaction conditions.
Reactivity in Diverse Chemical Environments
The reactivity of this compound is significantly influenced by the pH of its environment.
Acidic Conditions: In a strongly acidic environment, the carboxylic acid groups will be protonated. The esterification of the carboxylic acids is favored in the presence of an alcohol and an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com Acid-catalyzed hydrolysis of the corresponding esters will also occur if water is present in excess. masterorganicchemistry.com
Basic Conditions: In a basic medium, the carboxylic acid groups will be deprotonated to form carboxylate anions. This increases the water solubility of the compound. The acetyl group's methyl protons become more acidic and can be removed by a strong base, leading to the formation of an enolate. This enolate can then participate in various reactions, such as alkylation or condensation. The haloform reaction is a prime example of a reaction carried out under basic conditions. wikipedia.orgmasterorganicchemistry.com
Thermal Conditions: Upon heating, β-keto acids are known to undergo decarboxylation, where the carboxylic acid group at the β-position to the ketone is lost as carbon dioxide. masterorganicchemistry.comusgs.gov For this compound, this would involve the loss of one of the carboxyl groups, likely leading to the formation of 5-acetyl-5-methylhexanoic acid. The ease of decarboxylation depends on the stability of the resulting carbanion intermediate or the transition state leading to the enol. masterorganicchemistry.com
Structural Analogues and Advanced Derivatives of 4 Acetyl 4 Methylheptanedioic Acid
Systematic Classification of Derived Compounds
The derivatives of 4-acetyl-4-methylheptanedioic acid can be categorized based on specific structural modifications. These changes can be made to the heptanedioic acid backbone or to the functional groups.
The foundational structure, heptanedioic acid, can be substituted with various alkyl groups. Research dating back to the early 20th century describes the preparation of α-alkyl-substituted pimelic acids, such as α-methyl- and α-ethyl-pimelic acids. zenodo.orgrsc.org These substitutions influence the physical properties of the molecule, including their dissociation constants. zenodo.org
The nature of alkyl substitution—whether linear or branched—can significantly impact the macroscopic properties of materials derived from these acids. For instance, in polymer coatings, linear alkyl side chains can lead to surfaces with higher methyl group coverage compared to branched chains. nih.gov This increased coverage results in lower surface energy and more stable surfaces. nih.gov Applying these principles to heptanedioic acid derivatives suggests that the length and branching of any additional alkyl substituents would systematically alter properties like solubility, melting point, and intermolecular interactions.
Table 1: Examples of Alkyl-Substituted Heptanedioic Acids
| Compound Name | Substitution Position | Reference |
|---|---|---|
| α-Methyl-pimelic acid | α (C2) | zenodo.org |
The two carboxylic acid groups of this compound are primary sites for modification, most commonly through esterification and amidation.
Ester Derivatives: Esters are formed by reacting the carboxylic acid groups with alcohols. Diethyl pimelate (B1236862) is a common derivative of the parent acid, pimelic acid. A patent from 1941 describes a general process for preparing pimelic acid diesters that are disubstituted at the γ-position (C4). google.com More complex esters, such as the hexyl propyl ester of pimelic acid, have also been characterized. nih.gov These modifications significantly alter the polarity and boiling point of the parent acid.
Amide Derivatives: Amides are synthesized by reacting the carboxylic acid groups with amines. The formation of amides from esters is a common synthetic route. nih.govlibretexts.orgmdpi.com A general method for producing γ-disubstituted pimelic acid diamides involves the reaction of an acrylic acid amide with a compound containing a reactive methylene (B1212753) group in the presence of an alkaline catalyst. google.com Specialized derivatives, such as N-acyl-N'-aryl substituted bisthioureas of pimelic acid, have been synthesized and studied for their biological activity. nih.gov
Table 2: Selected Ester and Amide Derivatives of Heptanedioic Acid
| Derivative Type | Compound Name | Molecular Formula | Reference |
|---|---|---|---|
| Diester | Diethyl pimelate | C11H20O4 | |
| Diester | Pimelic acid, hexyl propyl ester | C16H30O4 | nih.gov |
| Diamide | γ-Disubstituted pimelic acid diamide | Varies | google.com |
Beyond simple alkyl substitutions, the introduction of other functional groups creates advanced derivatives with distinct chemical properties.
Amino Analogues: The introduction of an amino group creates aminoheptanedioic acid derivatives. 2-Aminoheptanedioic acid is a non-proteinogenic alpha-amino acid found in certain bacteria. nih.gov More complex structures, such as 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester, have been synthesized with high stereochemical control. acs.orgnih.gov These amino-differentiated compounds are valuable in synthesizing biologically active molecules. nih.govdocumentsdelivered.com
Ethoxycarbonyl Analogues: The ethoxycarbonyl group is another important substituent. An analogue of the title compound, 4-acetyl-4-(ethoxycarbonyl)heptanedioic acid, has been identified. matrix-fine-chemicals.comchemicalbook.com In this derivative, the methyl group at the C4 position is replaced by an ethoxycarbonyl group. A related compound, 4,4-bis-ethoxycarbonyl-heptanedioic acid, features two ethoxycarbonyl groups at the C4 position. sigmaaldrich.comsigmaaldrich.com
Table 3: Examples of Functionally Modified Heptanedioic Acid Analogues
| Compound Name | Key Functional Group | Molecular Formula | Reference |
|---|---|---|---|
| 2-Aminoheptanedioic acid | Amino | C7H13NO4 | nih.gov |
| 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid | Ethoxycarbonyl, Acetyl | C12H18O7 | matrix-fine-chemicals.comchemicalbook.com |
| 4,4-Bis-ethoxycarbonyl-heptanedioic acid | Ethoxycarbonyl | Not specified | sigmaaldrich.comsigmaaldrich.com |
Synthetic Strategies for Novel Analogues
The creation of novel analogues of this compound relies on established and innovative synthetic methodologies. A key strategy for synthesizing γ-disubstituted pimelic acid derivatives, such as the title compound, involves the Michael addition. This reaction uses a functional derivative of a carboxylic acid with a reactive methylene group (e.g., acetoacetic acid esters) which acts as a nucleophile, adding to two molecules of an acrylic acid derivative (e.g., acrylic acid nitrile or ester) in the presence of an alkaline catalyst. google.com Subsequent hydrolysis and decarboxylation can yield the desired substituted heptanedioic acid.
For alkyl-substituted analogues, a classic approach involves treating the sodium compound of a substituted ethyl malonate with trimethylene chlorobromide. zenodo.org This is followed by hydrolysis and decarboxylation to produce the α-substituted pimelic acid. zenodo.org
The synthesis of more complex derivatives requires specialized routes. For example, enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester was synthesized from cycloheptadiene in a multi-step process where the key step was an amino acid-derived acylnitroso Diels-Alder reaction. acs.orgnih.gov This highlights the use of sophisticated cycloaddition reactions to achieve high levels of stereocontrol. General methods for synthesizing α-amino acids, such as the SN2 substitution of an α-bromo acid with ammonia, are also applicable. libretexts.org
Elucidation of Structure-Reactivity Relationships in Derivatives
Understanding the relationship between the molecular structure of these derivatives and their chemical reactivity is crucial. Early studies on α-alkyl-substituted pimelic acids involved determining their dissociation constants to quantify how substitution affects acidity. zenodo.org
More recent research provides deeper insights. In a study of bisthiourea derivatives of pimelic acid, specific structural features were correlated with the selective inhibition of certain enzymes. nih.gov This demonstrates a clear structure-activity relationship where the arrangement of functional groups dictates biological interactions. Similarly, studies on polymers with linear and branched alkyl side chains show that structure directly influences physical properties like surface energy and thermal stability. nih.gov Linear chains allow for more ordered packing and higher surface coverage of terminal methyl groups, leading to a more stable, lower-energy surface. nih.gov These principles can be extrapolated to predict how different substitutions on the heptanedioic acid backbone will influence the reactivity and physical behavior of its derivatives.
Computational Design and Prediction of Novel Analogues
Computational chemistry offers powerful tools for designing and predicting the properties of novel analogues without the need for immediate synthesis. Techniques like molecular docking are used to predict how a molecule might bind to a biological target, such as an enzyme. This was employed in the study of bisthiourea derivatives of pimelic acid to understand their inhibitory potential. nih.gov
Furthermore, the physical properties of new molecules can be predicted. For this compound and its dinitrile analogue, properties such as the predicted collision cross section (CCS) are available in public databases. uni.luuni.lu CCS is a computationally derived value that relates to the size and shape of an ion in the gas phase and is useful in analytical chemistry. These predictive models allow researchers to screen virtual libraries of potential analogues, prioritizing the synthesis of compounds with the most promising predicted properties or activities. By modifying the core structure of this compound in silico, scientists can explore a vast chemical space to design next-generation derivatives for various applications.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Acetyl-4-methylpimelic acid |
| Heptanedioic acid |
| Pimelic acid |
| α-Methyl-pimelic acid |
| α-Ethyl-pimelic acid |
| Diethyl pimelate |
| Pimelic acid, hexyl propyl ester |
| γ-Disubstituted pimelic acid diamide |
| N-acyl-N'-aryl substituted bisthiourea of pimelic acid |
| 2-Aminoheptanedioic acid |
| 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester |
| 4-Acetyl-4-(ethoxycarbonyl)heptanedioic acid |
| 4,4-bis-ethoxycarbonyl-heptanedioic acid |
| 4-Acetyl-4-methylheptanedinitrile |
| Acetoacetic acid ester |
| Acrylic acid nitrile |
| Ethyl malonate |
| Trimethylene chlorobromide |
| Cycloheptadiene |
| Ammonia |
Interdisciplinary Research Applications and Biological Systems Integration of 4 Acetyl 4 Methylheptanedioic Acid
Advanced Organic Synthesis and Building Block Utility
4-Acetyl-4-methylheptanedioic acid is a dicarboxylic acid that holds potential as a versatile building block in advanced organic synthesis. Its structure, featuring two carboxylic acid functional groups (-COOH), an acetyl group (-COCH₃), and a methyl group on a seven-carbon chain, allows for a variety of chemical transformations. evitachem.comuni.lu The presence of multiple reactive sites makes it a valuable precursor for creating more complex molecules. evitachem.com
The synthesis of this compound can be approached through several organic reaction pathways, often involving the modification of simpler carboxylic acids or their derivatives. evitachem.com For instance, one potential synthetic route could involve the hydrolysis of 4-Acetyl-4-methylheptanedinitrile. The dicarboxylic nature of the molecule is particularly significant, as these types of compounds are known to be important in both biochemical and industrial applications. evitachem.com
In synthetic chemistry, it can undergo reactions typical of carboxylic acids, such as:
Esterification: Reacting with alcohols to form esters. evitachem.com
Reduction: The carbonyl groups of the acetyl and carboxylic acid functions can be reduced to alcohols. evitachem.com
Decarboxylation: Under specific conditions, it can lose carbon dioxide. evitachem.com
These reactions allow chemists to use this compound as a scaffold to introduce specific functionalities and build intricate molecular architectures for applications in pharmaceuticals and material science. evitachem.com
Development of Specialty Chemicals and Functional Materials
The unique molecular structure of this compound makes it a candidate for the development of various specialty chemicals and functional materials.
Precursors for Polymer Synthesis and Material Modification
Dicarboxylic acids are fundamental monomers in the synthesis of condensation polymers such as polyesters and polyamides. The two carboxylic acid groups on this compound can react with diols or diamines, respectively, to form long polymer chains. The presence of the acetyl and methyl side groups would modify the properties of the resulting polymer, potentially influencing its crystallinity, solubility, and thermal characteristics. This makes it a candidate for creating specialty polymers with tailored functionalities. For instance, similar dicarboxylic acids are explored for developing biodegradable polymers. evitachem.com
Chelation Chemistry and Metal Ion Transport Studies
The carboxyl groups (-COOH) and the acetyl group's carbonyl oxygen (-C=O) in this compound contain lone pairs of electrons, making them potential coordination sites for metal ions. This structure allows the molecule to act as a chelating agent, binding to metal ions to form stable complexes. The study of such interactions is crucial in understanding and developing agents for metal ion transport across biological membranes or for applications in separation and environmental remediation technologies.
Mechanisms of Corrosion Inhibition in Material Science
Organic compounds, particularly those containing heteroatoms like oxygen and functional groups with π-electrons, are often effective corrosion inhibitors for metals in acidic environments. nih.govmdpi.com The mechanism typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that inhibits either the anodic (metal dissolution) or cathodic (hydrogen evolution) corrosion reactions, or both. mdpi.comwu.ac.th
For this compound, the oxygen atoms in its two carboxylic acid groups and its acetyl group can act as adsorption centers, donating electrons to the vacant d-orbitals of iron atoms on a steel surface. nih.gov This interaction would create a protective film, isolating the metal from the corrosive medium. The effectiveness of such an inhibitor often increases with its concentration. wu.ac.th While direct studies on this specific compound are not prevalent, the principles of corrosion inhibition by organic acids suggest it could function as a mixed-type inhibitor, blocking both anodic and cathodic sites on the metal surface. mdpi.comwu.ac.th
Biochemical and Mechanistic Investigations
The integration of this compound into biological systems is an area of exploratory research, particularly concerning its potential effects on cellular pathways.
Exploration of Antioxidant Molecular Pathways
Research into structurally related compounds, such as derivatives of dicarboxylic acids, has shown potential in mitigating oxidative stress. nih.gov For example, 4-octyl itaconate, a cell-permeable derivative of the dicarboxylic acid itaconic acid, has been shown to alleviate lipid metabolism disorders by activating the Nrf2-AMPK signaling pathway. nih.gov This pathway is crucial for cellular defense against oxidative stress. The activation of the nuclear factor E2-related factor 2 (Nrf2) enhances antioxidant functions, which in turn can inhibit the overproduction of reactive oxygen species (ROS). nih.gov
Given its structure as a dicarboxylic acid, it is plausible that this compound could be investigated for similar bioactivity. Future studies might explore whether it can modulate pathways like Nrf2 to exert antioxidant effects, providing a potential avenue for addressing conditions characterized by oxidative stress. nih.gov
Table of Mentioned Compounds
| Compound Name | CAS Number | Molecular Formula |
| This compound | 19830-09-2 | C₁₀H₁₆O₅ |
| 4-Acetyl-4-pentylheptanedioic acid | 76921-70-5 | C₁₄H₂₄O₅ |
| 4-Acetyl-4-methylheptanedinitrile | 1681-17-0 | C₁₀H₁₄N₂O |
| 4-octyl itaconate | Not specified in sources | Not specified in sources |
| Acetic acid | 64-19-7 | C₂H₄O₂ |
| 4-acetyl-2-methylbenzoic acid | 55860-35-0 | C₁₀H₁₀O₃ |
| 2-acetylpyridine 4-methyl-3-thiosemicarbazone | Not specified in sources | Not specified in sources |
| N-Acetyl-4-piperidone | 32161-06-1 | C₇H₁₁NO₂ |
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 216.23 g/mol | echemi.comchemicalbook.com |
| Molecular Formula | C₁₀H₁₆O₅ | uni.luchemicalbook.com |
| Melting Point | 124-125 °C | guidechem.com |
| Boiling Point | 439.6 °C at 760 mmHg | guidechem.com |
| Density | 1.201 g/cm³ | guidechem.com |
| Flash Point | 233.8 °C | guidechem.com |
| Topological Polar Surface Area | 91.7 Ų | echemi.com |
| Hydrogen Bond Donor Count | 2 | echemi.com |
| Hydrogen Bond Acceptor Count | 5 | echemi.com |
| Rotatable Bond Count | 7 | echemi.com |
Elucidation of Anti-inflammatory Cellular Mechanisms
Currently, there is a lack of specific research in the public domain detailing the anti-inflammatory cellular mechanisms of this compound. Scientific investigation into how this particular compound may modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines or enzymes, has not been documented in available literature.
For context, studies on other, unrelated compounds demonstrate common approaches to elucidating such mechanisms. For example, research into certain thiazole (B1198619) derivatives has shown they can suppress inflammatory responses by decreasing levels of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and reactive oxygen species (ROS) through the downregulation of enzymes like NADPH oxidase (NOX) and cyclooxygenase-2 (COX-2). uni-konstanz.de Similarly, the anti-inflammatory effects of other agents have been linked to the inhibition of signaling pathways like the nuclear factor kappa B (NF-κB) pathway. uni-konstanz.deoup.com However, it must be emphasized that these examples are not indicative of the mechanisms for this compound, for which no such studies are available.
Direct Molecular Interactions with Enzymes and Receptors
There is no available scientific literature or data describing the direct molecular interactions of this compound with specific enzymes or receptors. Investigations using methods like molecular docking, which can predict the binding affinity and interaction patterns between a ligand and a protein, have not been published for this compound. nih.gov Therefore, its potential targets within biological systems, and the nature of any potential binding—such as hydrophobic interactions, hydrogen bonds, or π-stacking interactions—remain unknown. nih.gov
Biotransformation Pathways and Metabolite Identification in Biological Systems
The biotransformation pathways and resulting metabolites of this compound within biological systems have not been documented. The metabolic fate of a compound involves processes like ω-oxidation and β-oxidation, which are common for dicarboxylic acids. itrcweb.org These pathways typically lead to the formation of chain-shortened dicarboxylic acids and acetyl-CoA. itrcweb.org However, specific studies to identify the metabolites of this compound, for instance through gas chromatography/mass spectrometry analysis of urine or other biological samples, have not been reported. mdpi.com
Environmental Research and Biotransformation Dynamics
Environmental Fate and Transport in Abiotic Systems
Specific data on the environmental fate and transport of this compound in abiotic systems (e.g., soil, water, air) is not available in current research. The environmental behavior of a chemical is influenced by its physical and chemical properties and its susceptibility to processes like hydrolysis, photolysis, and oxidation. nih.gov For organic acids in aquatic environments, factors such as pH, temperature, and sorption to sediment play a crucial role in their transport and persistence. The pH affects the dissociation of the acid and its interaction with charged particles in soil or water. While these general principles govern the fate of organic compounds, the specific mobility, degradation, and partitioning behavior of this compound have yet to be determined.
Microbial Degradation Pathways of Related Branched-Chain Dicarboxylic Acids
While the microbial degradation of this compound itself is not specifically documented, research on related straight-chain and branched-chain dicarboxylic acids provides insight into potential catabolic pathways. Microorganisms, including bacteria and yeast, are known to degrade dicarboxylic acids as part of their metabolic processes. itrcweb.org
The primary mechanism for breaking down these molecules is β-oxidation, a process analogous to fatty acid degradation. itrcweb.org In several bacterial species, including Acinetobacter sp. and Pseudomonas fluorescens, genes within specific operons (like the dca operon) are responsible for the degradation of straight-chain dicarboxylic acids. itrcweb.org This process involves the repetitive shortening of the carbon chain, ultimately producing compounds like acetyl-CoA and succinyl-CoA, which can then enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. itrcweb.org
In anaerobic environments, methanogenic enrichment cultures have been shown to degrade long-chain dicarboxylates (C6-C10) into acetate (B1210297) and methane. uni-konstanz.de The degradation of dicarboxylic acids with an even number of carbon atoms can produce propionate (B1217596) as an intermediate, while those with an odd number of carbons can yield butyrate. uni-konstanz.de This process is syntrophic, depending on the presence of hydrogen-consuming methanogens to be thermodynamically favorable. uni-konstanz.de The initial attack in this anaerobic pathway is also believed to be β-oxidation rather than decarboxylation. uni-konstanz.de
Table 1: Research Findings on Dicarboxylic Acid Degradation
| Topic | Compound Class | Key Findings | Citations |
|---|---|---|---|
| Microbial Degradation Mechanism | Straight-Chain Dicarboxylic Acids | Degradation occurs via β-oxidation, similar to fatty acids, in organisms like Acinetobacter sp. and Rhodopseudomonas palustris. | itrcweb.org |
| Genetic Basis | Straight-Chain Dicarboxylic Acids | The dca operon in Acinetobacter sp. and the pimFABCDE operon in R. palustris are involved in the degradation process. | itrcweb.org |
| Anaerobic Degradation | Long-Chain Dicarboxylic Acids (C6-C10) | Methanogenic cultures degrade them to acetate and methane; the process is dependent on hydrogenotrophic methanogens and proceeds via β-oxidation. | uni-konstanz.de |
| Metabolic End Products | Dicarboxylic Acids | Degradation typically yields acetyl-CoA and succinyl-CoA, which enter the TCA cycle. | itrcweb.org |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetate |
| Acetyl-CoA |
| Butyrate |
| Cyclooxygenase-2 (COX-2) |
| Interleukin-1β (IL-1β) |
| NADPH oxidase (NOX) |
| Propionate |
| Reactive Oxygen Species (ROS) |
| Succinyl-CoA |
Future Research Trajectories and Innovation Paradigms
Sustainable Synthesis and Green Chemistry Integration
The future of chemical manufacturing hinges on the adoption of sustainable practices. For a molecule like 4-Acetyl-4-methylheptanedioic acid, a shift away from traditional synthesis routes towards greener alternatives is a critical area for future research. Investigations would likely focus on the use of bio-based feedstocks and the implementation of catalytic processes that minimize waste and energy consumption. The development of solvent-free or aqueous-based reaction systems would also be a key objective in aligning its production with the principles of green chemistry.
Discovery of Novel Chemical Reactivities and Applications
The presence of both carboxylic acid and ketone functionalities, along with a quaternary carbon center, suggests a rich and largely unexplored reactive potential for this compound. Future research could delve into its use as a monomer for the synthesis of novel polyesters and polyamides with unique thermal and mechanical properties. Its dicarboxylic nature makes it a candidate for creating cross-linked polymers and specialty resins. Furthermore, the acetyl group could serve as a handle for a variety of chemical modifications, opening the door to a wide array of derivatives with potential applications in coatings, adhesives, and plasticizers. The identification of this compound as a monomer in spoiled grass carp (B13450389) suggests potential roles in food science and as a biomarker for spoilage. thermofisher.com
Synergistic Approaches Combining Experimental and Computational Methodologies
To accelerate the discovery of new applications, a synergistic approach combining experimental work with computational modeling will be essential. Density Functional Theory (DFT) and other computational methods can be employed to predict the compound's reactivity, conformational preferences, and spectroscopic properties. This theoretical groundwork can guide experimental efforts, saving time and resources. For instance, computational screening could identify potential catalysts for its synthesis or predict the properties of polymers derived from it, allowing researchers to target the most promising candidates for laboratory investigation.
Interdisciplinary Collaborations for Bio-inspired Chemical Solutions
The structural complexity of this compound lends itself to bio-inspired applications. Collaborations between chemists, materials scientists, and biologists could lead to the development of new materials with properties mimicking those found in nature. For example, its potential to form hydrogen bonds and its specific stereochemistry could be exploited in the design of self-assembling materials or as a component in biocompatible polymers for medical applications. Its presence in a biological context, such as in spoiled fish, hints at a potential intersection with biochemistry and microbiology that warrants further interdisciplinary investigation. thermofisher.com
Role in Emerging Bio-based Chemical and Fuel Production Systems
As the world transitions towards a bio-based economy, every unique chemical structure is a potential building block for the next generation of chemicals and fuels. Research into the microbial synthesis or enzymatic conversion of biomass to produce this compound or its precursors could be a significant step. Furthermore, investigations into its catalytic upgrading to hydrocarbon fuels or other high-value platform chemicals could establish its role in future biorefinery concepts. The challenge will be to develop efficient and economically viable pathways to integrate this compound into existing and emerging bio-based production systems.
Q & A
Q. What are the common synthetic routes for 4-acetyl-4-methylheptanedioic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, including oxidation of substituted heptane precursors and hydrolysis of intermediates. For example, analogous compounds like 4-benzenesulfonyl-4-cyano-heptanedioic acid are synthesized via controlled oxidation of aliphatic chains and hydrolysis of nitrile groups . Key parameters include:
- Temperature : Maintain 60–80°C during oxidation to minimize side reactions.
- Catalysts : Use acidic or enzymatic catalysts for selective hydrolysis.
- Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) improves purity.
Optimization studies should employ fractional factorial designs to assess interactions between variables like solvent polarity and reaction time .
Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm backbone structure and substituent positions (e.g., acetyl and methyl groups at C4).
- Mass Spectrometry (MS) : High-resolution QTOF-MS (as in ) identifies fragmentation pathways, such as cleavage of the acetyl group ( 144.042) and decarboxylation ( 170.094) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretching) and 2500–3000 cm (carboxylic acid O-H) validate functional groups.
Cross-validation using HPLC with UV detection ensures purity (>98%) .
Q. How can researchers determine the physicochemical properties (e.g., solubility, pKa) of this compound?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in solvents like water, DMSO, and ethanol at 25°C. Compare with structurally similar compounds (e.g., 4-hydroxyphenylacetic acid, logP ~1.2) to predict lipophilicity .
- pKa : Use potentiometric titration in aqueous buffers or computational tools like ACD/pKa DB. For diacids, expect two dissociation constants (pKa1 ~3.5, pKa2 ~5.5) due to carboxyl groups .
Advanced Research Questions
Q. What are the degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies using accelerated degradation (e.g., 40°C/75% RH for 6 months) reveal:
- Acidic Conditions : Decarboxylation dominates, forming 4-acetyl-4-methylheptanone.
- Alkaline Conditions : Hydrolysis of the acetyl group yields 4-methylheptanedioic acid.
Track degradation products via LC-MS/MS with MRM transitions (e.g., parent ion 218.105 → fragment 144.042) . Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions .
Q. How does stereochemistry at the C4 position influence the reactivity of this compound in enantioselective reactions?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers. Compare retention times with racemic standards.
- Reactivity Studies : Perform kinetic resolution experiments with enzymes (e.g., lipases) to assess enantiomeric excess (ee). For example, Candida antarctica lipase B may preferentially esterify the (R)-enantiomer .
X-ray crystallography of diastereomeric salts (e.g., with (S)-α-methylbenzylamine) confirms absolute configuration .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from repositories like Chemotion or RADAR4Chem to identify outliers .
- Dose-Response Validation : Replicate studies with standardized assays (e.g., mitochondrial toxicity assays in HepG2 cells) and control for batch-to-batch variability in compound purity.
- Structural Confirmation : Verify derivative structures using 2D-NMR (HSQC, HMBC) to rule out misassignment of functional groups .
Q. What computational strategies are effective for predicting the interactions of this compound with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Arg120).
- Molecular Dynamics (MD) : Simulate ligand-protein stability in GROMACS with AMBER force fields. Analyze RMSD (<2 Å) over 100 ns trajectories.
- QSAR Modeling : Train models on analogs (e.g., 4-hydroxybenzoic acid derivatives) to predict logP, IC50, and bioavailability .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin reduction in cancer cell lines (e.g., MCF-7) with IC50 determination via nonlinear regression (GraphPad Prism).
- Enzyme Inhibition : Test against targets like HDACs using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). Include positive controls (e.g., trichostatin A) and blank corrections.
- Safety Profiling : Assess cytotoxicity in primary hepatocytes and monitor reactive oxygen species (ROS) using DCFH-DA fluorescence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
